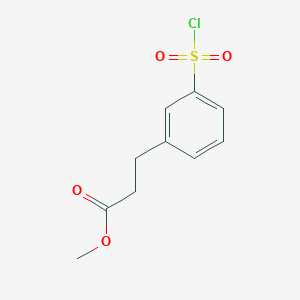
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl group attached to a phenyl ring. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-(chlorosulfonyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonic acids.
Reduction Reactions: Formation of sulfonamides or sulfonic acids.
Oxidation Reactions: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 3-(3-(chlorosulfonyl)phenyl)propanoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but lacks the phenyl ring.
Methyl 3-(3-(chlorosulfonyl)phenyl)acetate: Similar but with an acetate group instead of a propanoate group.
3-(3-(Chlorosulfonyl)phenyl)propanoic acid: The acid form of the compound.
Uniqueness
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate is unique due to the presence of both a chlorosulfonyl group and a phenyl ring, which confer distinct reactivity and functional properties. This combination allows for versatile applications in chemical synthesis and biological research, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C10H11ClO4S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
methyl 3-(3-chlorosulfonylphenyl)propanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
HGJPATQKPDYUMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















